1-Butylanthracene-9,10-dione
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Overview
Description
1-Butylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals. The structure of this compound consists of an anthracene backbone with a butyl group attached at the first position and two ketone groups at the ninth and tenth positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butylanthracene-9,10-dione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of anthracene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts reactions. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. Post-reaction, the product is purified through recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions: 1-Butylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming hydroxyanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the anthracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Hydroxyanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Scientific Research Applications
1-Butylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-Butylanthracene-9,10-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with enzymes and proteins, inhibiting their activity and affecting cellular functions. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Anthracene-9,10-dione: Lacks the butyl group, making it less hydrophobic.
1-Methylanthracene-9,10-dione: Contains a methyl group instead of a butyl group, affecting its reactivity and solubility.
1-Phenylanthracene-9,10-dione: Has a phenyl group, altering its electronic properties and interactions.
Uniqueness: 1-Butylanthracene-9,10-dione is unique due to its butyl group, which enhances its hydrophobicity and affects its reactivity. This makes it suitable for specific applications where increased hydrophobicity and altered reactivity are desired.
Properties
CAS No. |
56854-76-3 |
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Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
1-butylanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O2/c1-2-3-7-12-8-6-11-15-16(12)18(20)14-10-5-4-9-13(14)17(15)19/h4-6,8-11H,2-3,7H2,1H3 |
InChI Key |
BVEIKFLZWBDLJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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